2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(2-methoxyphenyl)methylene]acetohydrazide
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Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, which is known for its diverse biological activities, and a hydrazide moiety, which is often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzisothiazole ring, followed by the introduction of the phenylamino group. The final step involves the condensation of the intermediate with 2-methoxybenzaldehyde to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The hydrazide moiety may form covalent bonds with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Uniqueness
Compared to similar compounds, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide stands out due to its unique combination of a benzisothiazole ring and a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N4O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-31-20-13-7-5-9-17(20)15-24-25-22(28)16-27(18-10-3-2-4-11-18)23-19-12-6-8-14-21(19)32(29,30)26-23/h2-15H,16H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
YQRPMQOKAUFGAE-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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